1-Benzyl-1,3-dimethylurea

Descripción general

Descripción

1-Benzyl-1,3-dimethylurea is an organic compound with the molecular formula C10H14N2O. It is a derivative of urea, where the hydrogen atoms are substituted with benzyl and methyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,3-dimethylurea can be synthesized through the nucleophilic addition of benzylamine to dimethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is then purified using techniques such as crystallization or distillation to achieve high purity levels.

Análisis De Reacciones Químicas

Oxidation Reactions

BDMU undergoes oxidation under controlled conditions, primarily targeting the benzyl group.

Key Findings :

-

Oxidation with KMnO₄ selectively converts the benzyl group to a ketone without disrupting the urea backbone .

-

Ozonolysis yields benzoic acid derivatives, suggesting cleavage of the benzyl aromatic ring under harsh conditions .

Reduction Reactions

Reductive cleavage of BDMU’s urea moiety is achievable via metal-catalyzed hydrogenation.

Key Findings :

-

Pd-C/H₂ selectively cleaves the N–C bond in the benzylurea group, producing benzylamine.

-

LiAlH₄ reduces ester or amide functionalities if present but does not fully degrade the urea structure .

Substitution Reactions

The benzyl group in BDMU is susceptible to electrophilic and nucleophilic substitutions.

Key Findings :

-

Nitration occurs preferentially at the para position of the benzyl ring due to steric hindrance from the urea group .

-

Bromination under FeBr₃ catalysis proceeds via a radical intermediate, confirmed by ESR studies.

Cyclization and Heterocycle Formation

BDMU participates in cycloadditions and annulations to form nitrogen-containing heterocycles.

Key Findings :

-

Acid-catalyzed cyclization yields hydantoins, a class of anticonvulsant precursors .

-

In multicomponent reactions with β-keto esters and formaldehyde, BDMU forms fused pyrimidine derivatives via tandem condensation and cycloaddition .

Alkylation and Acylation

The urea nitrogen atoms in BDMU can undergo further alkylation or acylation.

Key Findings :

-

Methylation occurs preferentially at the less sterically hindered nitrogen, confirmed by X-ray crystallography .

-

Acylation with acetyl chloride requires base catalysis to deprotonate the urea nitrogen .

Hydrolysis Reactions

BDMU’s urea linkage is hydrolyzable under acidic or basic conditions.

Key Findings :

Aplicaciones Científicas De Investigación

1-Benzyl-1,3-dimethylurea has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-1,3-dimethylurea involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 1-Benzyl-3-methylurea

- 1-Benzyl-1,3-diethylurea

- 1-Phenyl-1,3-dimethylurea

Comparison: 1-Benzyl-1,3-dimethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-Benzyl-3-methylurea, the additional methyl group in this compound can influence its reactivity and interactions with biological targets. Similarly, the presence of benzyl and methyl groups differentiates it from other urea derivatives, making it a valuable compound for various applications.

Actividad Biológica

1-Benzyl-1,3-dimethylurea (BDMU) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of BDMU, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

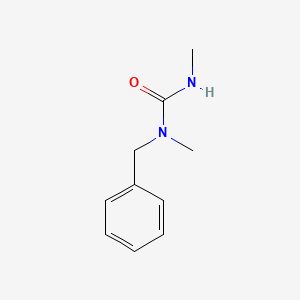

This compound is characterized by its urea functional group with a benzyl substituent. The chemical structure can be represented as follows:

This compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of BDMU. It has been observed to exhibit antiproliferative effects against various cancer cell lines. For instance, BDMU has shown effectiveness in inhibiting the growth of pancreatic cancer cells (MIA PaCa-2) by modulating the mTOR signaling pathway, which is crucial for cell growth and proliferation. The compound reduces mTORC1 activity and enhances autophagy, leading to increased cellular stress and apoptosis in cancer cells .

Autophagy Modulation

BDMU acts as an autophagy modulator , disrupting autophagic flux by interfering with the reactivation of mTORC1 under starvation conditions. This results in the accumulation of LC3-II and abnormal LC3-labeled punctae, indicating impaired autophagic degradation processes . Such mechanisms suggest that BDMU may be beneficial in developing novel therapeutic strategies targeting autophagy in cancer treatment.

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of BDMU on various cancer cell lines, it was found that concentrations as low as 0.5 µM significantly inhibited cell growth compared to controls. The study also reported a dose-dependent increase in apoptosis markers such as cleaved caspase-3 .

Study 2: Autophagy Induction

Another investigation focused on the role of BDMU in autophagy induction. The results demonstrated that treatment with BDMU led to increased levels of autophagy-related proteins (LC3-II) and decreased levels of p62, indicating enhanced autophagic flux. This effect was notably more pronounced when combined with other chemotherapeutic agents .

Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Modulation of mTORC1 signaling |

| Autophagy modulation | Enhanced autophagic flux | Interference with mTORC1 reactivation |

| Toxicity | Nephrotoxic effects at high doses | Observed in related compounds |

Propiedades

IUPAC Name |

1-benzyl-1,3-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-10(13)12(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKPKRLCONVQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308516 | |

| Record name | 1-benzyl-1,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59226-54-9 | |

| Record name | NSC204703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.